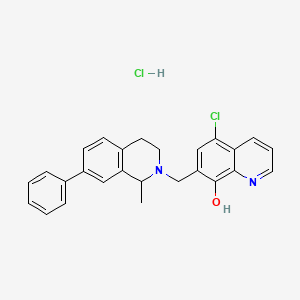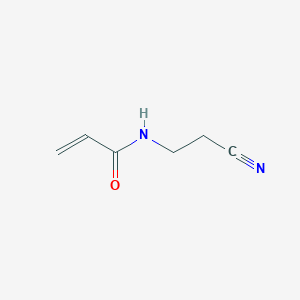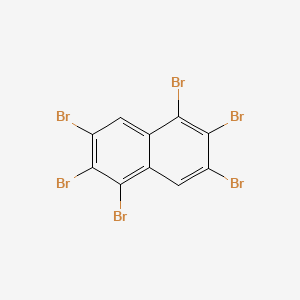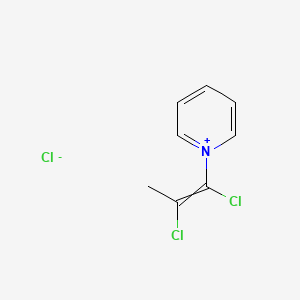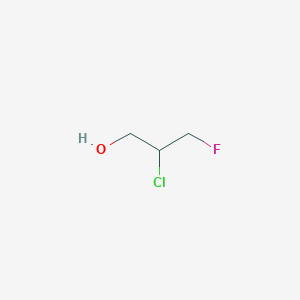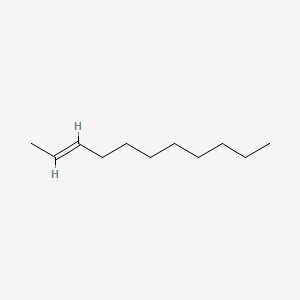
2-Undecene, (E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Undecene, (E)-, also known as trans-2-Undecene, is an organic compound with the molecular formula C₁₁H₂₂. It is a type of alkene, characterized by the presence of a carbon-carbon double bond. The “(E)” notation indicates that the two highest priority substituents on each carbon of the double bond are on opposite sides, giving it a trans configuration. This compound is used in various industrial applications and scientific research due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Undecene, (E)- can be synthesized through several methods, including:
Dehydration of Alcohols: One common method involves the dehydration of 2-undecanol using acid catalysts such as sulfuric acid or phosphoric acid. The reaction typically occurs at elevated temperatures to facilitate the elimination of water and formation of the double bond.
Alkylation of Alkenes: Another method involves the alkylation of shorter-chain alkenes with appropriate alkyl halides in the presence of strong bases like sodium hydride or potassium tert-butoxide.
Industrial Production Methods
In industrial settings, 2-Undecene, (E)- is often produced through catalytic dehydrogenation of alkanes. This process involves passing a mixture of alkanes over a catalyst at high temperatures, resulting in the formation of alkenes, including 2-Undecene, (E)- .
Analyse Des Réactions Chimiques
Types of Reactions
2-Undecene, (E)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids using oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: The double bond can be reduced to form the corresponding alkane using hydrogen gas in the presence of a metal catalyst such as palladium or platinum.
Substitution: Halogenation reactions can occur, where halogens like chlorine or bromine add across the double bond to form dihalogenated products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄)
Reduction: Hydrogen gas (H₂) with palladium (Pd) or platinum (Pt) catalysts
Substitution: Chlorine (Cl₂), bromine (Br₂)
Major Products Formed
Oxidation: 2-Undecanol, 2-Undecenal, 2-Undecanoic acid
Reduction: Undecane
Substitution: 2,2-Dichloroundecane, 2,2-Dibromoundecane
Applications De Recherche Scientifique
2-Undecene, (E)- has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Studies have shown that volatile organic compounds like 2-Undecene, (E)- can influence plant growth and microbial interactions.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of antimicrobial agents.
Mécanisme D'action
The mechanism of action of 2-Undecene, (E)- varies depending on its application. In biological systems, it is believed to interact with cell membranes and proteins, disrupting normal cellular functions. For instance, its inhibitory effect on plant growth is thought to be due to its ability to interfere with cellular respiration and other metabolic processes .
Comparaison Avec Des Composés Similaires
2-Undecene, (E)- can be compared with other alkenes such as:
2-Undecene, (Z)-: The cis isomer of 2-Undecene, which has different physical properties and reactivity due to the different spatial arrangement of substituents around the double bond.
1-Undecene: An alkene with the double bond at the terminal position, which exhibits different reactivity and applications.
2-Decene: A shorter-chain alkene with similar chemical properties but different physical characteristics.
The uniqueness of 2-Undecene, (E)- lies in its specific configuration and chain length, which influence its reactivity and applications in various fields .
Propriétés
Numéro CAS |
693-61-8 |
|---|---|
Formule moléculaire |
C11H22 |
Poids moléculaire |
154.29 g/mol |
Nom IUPAC |
(E)-undec-2-ene |
InChI |
InChI=1S/C11H22/c1-3-5-7-9-11-10-8-6-4-2/h3,5H,4,6-11H2,1-2H3/b5-3+ |
Clé InChI |
JOHIXGUTSXXADV-HWKANZROSA-N |
SMILES isomérique |
CCCCCCCC/C=C/C |
SMILES canonique |
CCCCCCCCC=CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



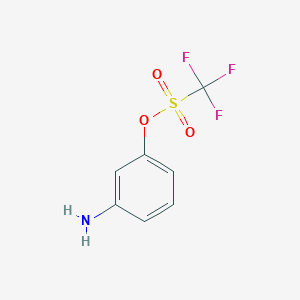


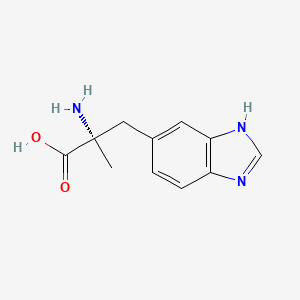
![Decacyclo[58.3.1.14,8.111,15.118,22.125,29.132,36.139,43.146,50.153,57]doheptaconta-1(64),4(72),5,7,11(71),12,14,18(70),19,21,25(69),26,28,32,34,36(68),39,41,43(67),46,48,50(66),53,55,57(65),60,62-heptacosaene](/img/structure/B14695966.png)
![2-Hydroxy-2-[2-(octyloxy)-2-oxoethyl]butanedioate](/img/structure/B14695971.png)
